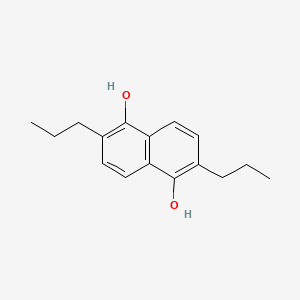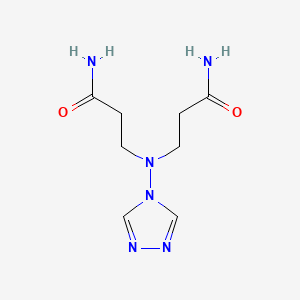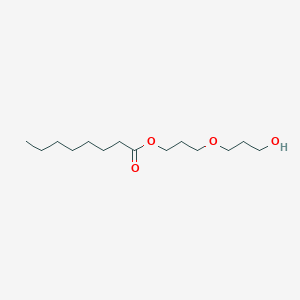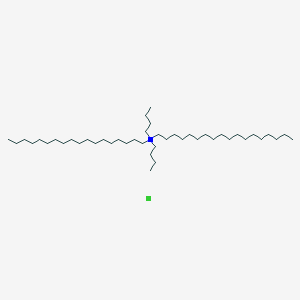![molecular formula C15H15NO5 B14264528 Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate CAS No. 133284-83-0](/img/structure/B14264528.png)
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate is a chemical compound known for its diverse applications in various scientific fields. It is derived from 8-hydroxyquinoline, a compound with a rich history of use in medicinal chemistry due to its biological activities, including antimicrobial, anticancer, and antifungal effects .
Métodos De Preparación
The synthesis of Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate typically involves the reaction of 8-hydroxyquinoline with dimethyl malonate. This reaction can be facilitated by using a base such as sodium ethoxide in an ethanol solvent. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Mecanismo De Acción
The mechanism of action of Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate involves its interaction with metal ions, forming stable chelates. This chelation process is crucial for its biological activities, including enzyme inhibition and cytoprotection. The compound targets various molecular pathways, including those involved in oxidative stress response and mitochondrial function .
Comparación Con Compuestos Similares
Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate is unique due to its specific structure and the presence of both the 8-hydroxyquinoline moiety and the propanedioate group. Similar compounds include:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Hydroxy-2-quinolones: These compounds also exhibit significant biological activities and are used in drug development.
Quinoline derivatives: A broad class of compounds with diverse applications in medicinal chemistry.
Propiedades
Número CAS |
133284-83-0 |
|---|---|
Fórmula molecular |
C15H15NO5 |
Peso molecular |
289.28 g/mol |
Nombre IUPAC |
dimethyl 2-[(8-hydroxyquinolin-2-yl)methyl]propanedioate |
InChI |
InChI=1S/C15H15NO5/c1-20-14(18)11(15(19)21-2)8-10-7-6-9-4-3-5-12(17)13(9)16-10/h3-7,11,17H,8H2,1-2H3 |
Clave InChI |
JCVZMPIWPHZFHX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=NC2=C(C=CC=C2O)C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)

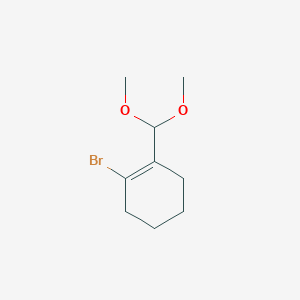

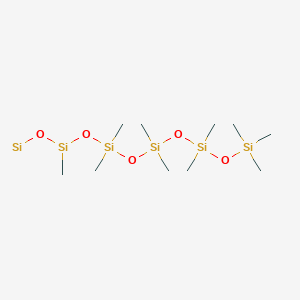
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
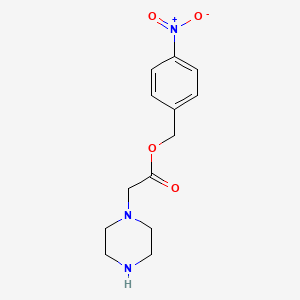
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
